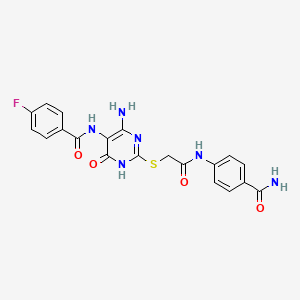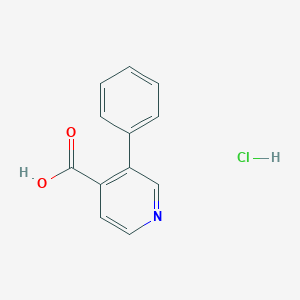
3-Phenylpyridine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyridine-4-carboxylic acid;hydrochloride, also known as PPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPC is a heterocyclic aromatic compound that contains a pyridine ring and a phenyl group. It is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivative Compounds and Organic Frameworks :
- Prostakov et al. (1986) used derivatives of 3-Phenylpyridine-4-carboxylic acid in the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid, highlighting its utility in creating complex organic compounds (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
- Lv et al. (2015) demonstrated the use of a carboxylic acid ligand related to 3-Phenylpyridine-4-carboxylic acid in constructing novel metal-organic framework materials, emphasizing its role in developing advanced materials (Lv, Shi, Shen, Chen, & Zhao, 2015).
Catalysis and Chemical Reactions :
- Yoshida et al. (1981) found that crosslinked poly(4-vinylpyridine) hydrochloride, which is structurally related to 3-Phenylpyridine-4-carboxylic acid, was effective in catalyzing the acetalization of carbonyl compounds and esterification of carboxylic acids, showcasing its potential as a catalyst in chemical reactions (Yoshida, Hashimoto, & Kawabata, 1981).
Photophysical Properties and Redox Behavior :
- Neve et al. (1999) utilized a compound structurally similar to 3-Phenylpyridine-4-carboxylic acid in the synthesis of cyclometalated complexes of Iridium(III), contributing to the study of photophysical properties and redox behavior of such compounds (Neve, Crispini, Campagna, & Serroni, 1999).
Photoluminescence in Molecular Materials :
- The work by Lv et al. (2015) also sheds light on the photoluminescence properties of metal-organic frameworks constructed using carboxylic acid ligands related to 3-Phenylpyridine-4-carboxylic acid, indicating its potential in the field of luminescent materials (Lv et al., 2015).
Complex Molecular Structure Formation :
- In the study by Thuéry (2013), uranyl complexes with polycarboxylic acids were synthesized using compounds related to 3-Phenylpyridine-4-carboxylic acid, demonstrating its utility in forming complex molecular structures (Thuéry, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenylpyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRHEXASBMTERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridine-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

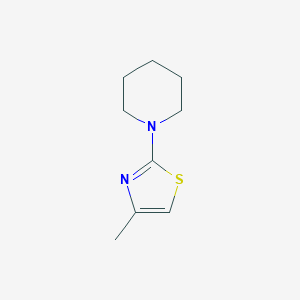
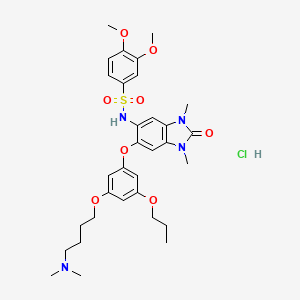
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
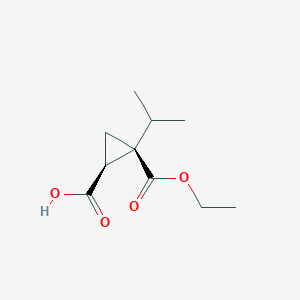
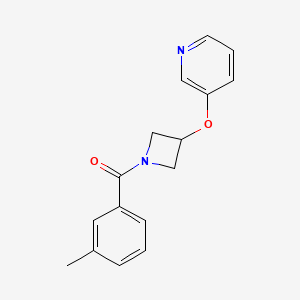
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)
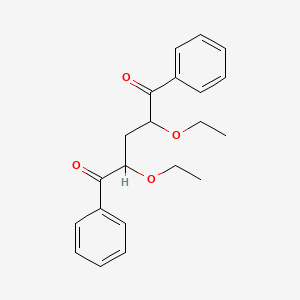
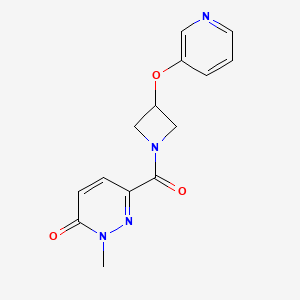
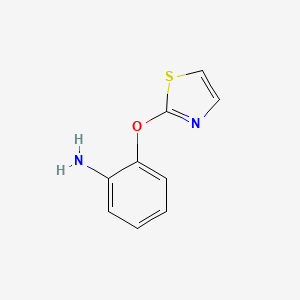
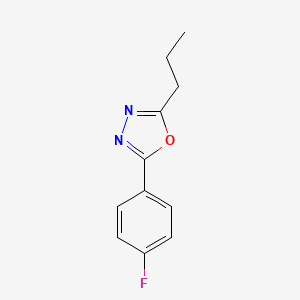
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)
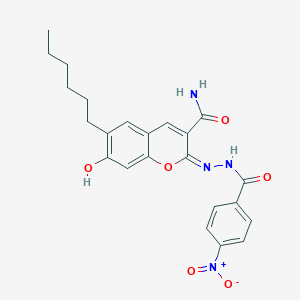
![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
